molecular formula C22H23FN4O5S B2768840 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 877648-82-3

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2768840
CAS No.: 877648-82-3
M. Wt: 474.51
InChI Key: ISZGXIYRWODWBB-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O5S and its molecular weight is 474.51. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

  • Corrosion Inhibition Properties: Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. Studies using quantum chemical calculations and molecular dynamics simulations suggest that these compounds, including those similar to the query compound, could serve as effective corrosion inhibitors due to their binding energies on metal surfaces. This application is relevant in materials science and engineering for protecting metals against corrosion (S. Kaya et al., 2016).

PET Tracers for Neuropsychiatric Disorders

  • Serotonin 5-HT1A Receptors Imaging: Fluoropyridinyl-piperazinyl-ethyl-carboxamides, bearing structural resemblance to the query compound, have been synthesized and evaluated as PET tracers for imaging serotonin 5-HT1A receptors. These compounds exhibit high brain uptake, slow brain clearance, and are promising candidates for in vivo quantification of 5-HT1A receptors, highlighting their potential application in studying neuropsychiatric disorders (Gonzalo García et al., 2014).

Anti-Malarial Agents

  • Potential Anti-Malarial Activity: The crystal structures and anti-malarial activity of certain piperazine derivatives, including those with arylmethyl and phenyl substituents, have been examined. These studies shed light on the structural requirements for anti-malarial activity, suggesting that similar compounds, such as the one , could be explored for their potential as anti-malarial agents (W. Cunico et al., 2009).

Synthesis and Biological Evaluation

  • Novel Synthesis Methods: Research into compounds with structural components including fluorophenyl and piperazine moieties has led to novel synthesis methods. These methods can be adapted to produce a variety of compounds for biological evaluation, potentially including the query compound. The development of new synthetic routes enhances the accessibility of these compounds for further pharmacological study (T. Ishizaki et al., 1985).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O5S/c23-19-4-1-2-5-20(19)25-11-13-26(14-12-25)21(22-6-3-15-32-22)16-24-33(30,31)18-9-7-17(8-10-18)27(28)29/h1-10,15,21,24H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGXIYRWODWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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